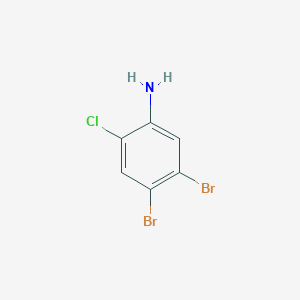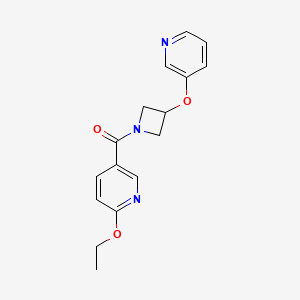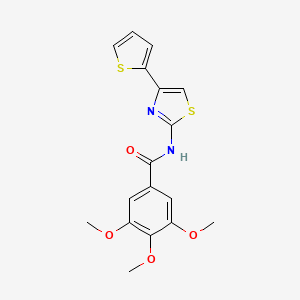![molecular formula C17H17FN2O5S B2479136 N-[2-[(4-fluorophenyl)methylsulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide CAS No. 899968-40-2](/img/structure/B2479136.png)
N-[2-[(4-fluorophenyl)methylsulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-[2-[(4-fluorophenyl)methylsulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide” is a complex organic molecule. It contains a benzodioxole group (a benzene ring fused with a 1,3-dioxole), a fluorophenyl group (a benzene ring with a fluorine atom), and a sulfamoyl group (a sulfur atom bonded to two oxygen atoms and an amine). The presence of these functional groups suggests that this compound might have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzodioxole, fluorophenyl, and sulfamoyl groups would contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the fluorine atom on the fluorophenyl group is highly electronegative, which could make this part of the molecule reactive. Similarly, the sulfamoyl group might also participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen
Radioprotective Activity
Some fluorine-containing amides with sulfinate or sulfoxide groups, which may share structural similarities with N-[2-[(4-fluorophenyl)methylsulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide, have been synthesized and evaluated for their radioprotective activities. These compounds, including variations of N-2-(p-fluorophenyl)ethylamides of β-sulfmcarboxylic acids, have demonstrated potential in reducing the adverse effects of radiation exposure. The studies suggest that the presence of fluorine atoms can significantly influence the radioprotective efficacy of these compounds (Vasil'eva & Rozhkov, 1992).
Antimicrobial and Anti-inflammatory Applications
Microwave-assisted synthesis techniques have been employed to create hybrid molecules containing penicillanic or cephalosporanic acid moieties integrated with ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates. These molecules have been tested for their antimicrobial, antilipase, and antiurease activities, showcasing good to moderate activity against various microorganisms. Such research indicates the potential of this compound derivatives in developing new antimicrobial agents (Başoğlu et al., 2013).
Insecticidal Activity
Flubendiamide is a novel class of insecticide with a unique chemical structure that includes a fluorine-containing compound, showcasing extremely strong insecticidal activity especially against lepidopterous pests. The research highlights the potential application of fluorine-containing compounds like this compound in the development of new, effective insecticides (Tohnishi et al., 2005).
Enzyme Inhibition
Aromatic sulfonamide inhibitors have been synthesized to target carbonic anhydrase isoenzymes, demonstrating nanomolar half maximal inhibitory concentration (IC50) values. These findings underscore the utility of sulfonamide-based compounds in the design of enzyme inhibitors for therapeutic applications. The study illustrates the diverse biochemical interactions possible with compounds structurally related to this compound (Supuran et al., 2013).
Anticancer Activity
Research on the synthesis and anticancer activity of novel thiourea derivatives, which include fluorophenyl groups, has shown promising results against various cancer cell lines. Such studies provide insight into the potential anticancer applications of compounds with structural similarities to this compound. The molecular design and synthesis approaches used in these studies could be relevant for developing new anticancer agents (Limban et al., 2011).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-[(4-fluorophenyl)methylsulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O5S/c18-14-4-1-12(2-5-14)10-20-26(22,23)8-7-19-17(21)13-3-6-15-16(9-13)25-11-24-15/h1-6,9,20H,7-8,10-11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYSFETUMNUKPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCCS(=O)(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl ([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)acetate](/img/structure/B2479053.png)
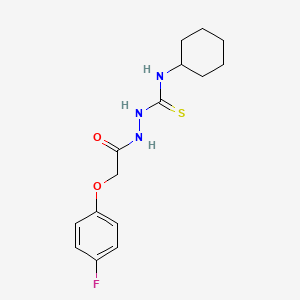
![2-Methyl-3-[(pyrrolidin-2-yl)methoxy]pyrazine](/img/structure/B2479055.png)

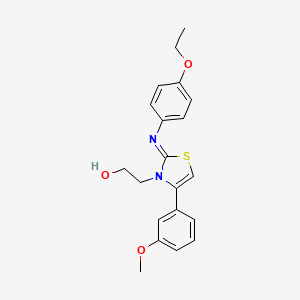
![1-(5-Fluoro-2-methylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2479063.png)
![4-Methyl-3-methylsulfonyl-N-[(E)-2-phenylethenyl]sulfonylbenzamide](/img/structure/B2479064.png)

![3-[(2,6-Dichlorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2479067.png)

![N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2479073.png)
